1-(3-氟丙基)-2,5-二氢吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- Applications : It serves as a solvent, participates in organic compound synthesis, and acts as a reagent in chemical reactions .

Molecular Structure Analysis

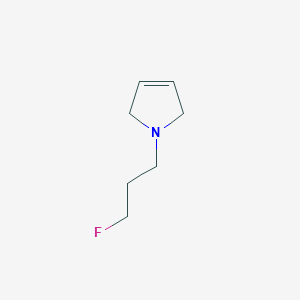

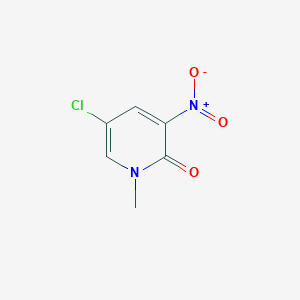

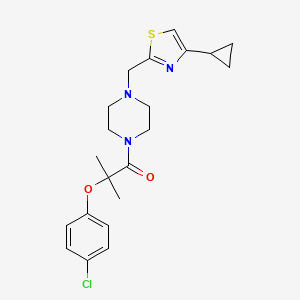

The molecular structure of 1-(3-Fluoropropyl)-2,5-dihydropyrrole consists of a pyrrolidine ring with a fluoropropyl substituent. The exact arrangement of atoms and stereochemistry can impact its properties and interactions .

Chemical Reactions Analysis

1-(3-Fluoropropyl)-2,5-dihydropyrrole can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Its reactivity depends on the functional groups present in the molecule .

Physical And Chemical Properties Analysis

科学研究应用

基于氟嘧啶的癌症治疗

基于氟嘧啶的化合物,特别是 5-氟尿嘧啶 (5-FU),在治疗各种癌症中至关重要。5-FU 的疗效和毒性受代谢酶二氢嘧啶脱氢酶 (DPD) 的显着影响。DPD 基因 (DPYD) 的变异可能导致接受 5-FU 治疗的患者出现严重毒性。研究发现特定 DPYD 基因单核苷酸多态性 (SNP) 会影响酶活性,并与 5-FU 治疗产生的严重毒副作用相关 (Morel 等,2006)。已制定临床指南,根据 DPYD 基因型调整氟嘧啶的剂量,以减轻这些风险 (Amstutz 等,2018)。

药物遗传学和药物毒性

药物遗传学的研究,特别是关于 DPD 缺乏症的研究,强调了在使用氟嘧啶之前进行基因筛查的重要性。DPD 活性不足会导致在标准剂量的氟嘧啶药物后出现严重、危及生命的毒性 (Ezzeldin 和 Diasio,2004)。通过前瞻性 DPYD 基因分型识别出 DPD 缺乏症患者,可以显着降低严重毒性的风险,确保更安全的化疗方案 (Lunenburg 等,2016)。

荧光探针的化学创新

与二氢嘧啶和吡咯衍生物相关的化学结构的创新导致了新型荧光探针的开发。例如,新型荧光核心骨架 1,2-二氢嘧啶衍生物的创建展示了此类化合物在生物成像和细胞区室可视化中的潜力。这些探针提供增强的光物理性质和增加的光漂白抗性,展示了吡咯衍生物在超越药理应用的科学研究中的多功能性 (Kim 等,2008)。

作用机制

Target of Action

The primary target of 1-(3-Fluoropropyl)-2,5-dihydropyrrole is the estrogen receptor (ER), specifically in the context of ER-positive breast cancer . The compound is a selective estrogen receptor degrader (SERD), which means it binds to the ER and promotes its degradation .

Mode of Action

1-(3-Fluoropropyl)-2,5-dihydropyrrole interacts with its targets by binding to the ER, leading to its degradation . This degradation of the ER disrupts the normal signaling pathways that would be activated by estrogen, a hormone that can promote the growth of ER-positive breast cancer .

Biochemical Pathways

The action of 1-(3-Fluoropropyl)-2,5-dihydropyrrole affects the estrogen signaling pathway. By degrading the ER, the compound prevents the receptor from activating gene transcription in response to estrogen . This disruption can lead to a decrease in the proliferation of ER-positive breast cancer cells .

Pharmacokinetics

It is known that the compound is administered orally and reaches steady state before day 8, without accumulation

Result of Action

The molecular and cellular effects of 1-(3-Fluoropropyl)-2,5-dihydropyrrole’s action include the degradation of the ER and the disruption of estrogen signaling . This can lead to a decrease in the proliferation of ER-positive breast cancer cells .

Action Environment

The action of 1-(3-Fluoropropyl)-2,5-dihydropyrrole can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy, as estrogen would compete with the compound for binding to the ER

属性

IUPAC Name |

1-(3-fluoropropyl)-2,5-dihydropyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN/c8-4-3-7-9-5-1-2-6-9/h1-2H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBFLCWSAVSGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)

![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)